molecular formula C5H7N5 B13099004 1-(Pyrimidin-4-yl)guanidine

1-(Pyrimidin-4-yl)guanidine

Cat. No.: B13099004
M. Wt: 137.14 g/mol
InChI Key: DBARKKBUJYFCGQ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)guanidine is a compound that features a pyrimidine ring substituted with a guanidine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The guanidine group is a highly basic functional group that can form multiple hydrogen bonds, making it a versatile moiety in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)guanidine can be synthesized through various methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with a guanidine derivative under acidic or basic conditions. Another method includes the use of cyanamides that react with derivatized amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions and polymer-supported guanidylation are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

1-(Pyrimidin-4-yl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)guanidine involves its interaction with molecular targets such as protein kinases. The guanidine group forms hydrogen bonds with amino acid residues in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)guanidine is unique due to its combination of a pyrimidine ring and a guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of reactions and interact with multiple biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-pyrimidin-4-ylguanidine

InChI

InChI=1S/C5H7N5/c6-5(7)10-4-1-2-8-3-9-4/h1-3H,(H4,6,7,8,9,10)

InChI Key

DBARKKBUJYFCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1N=C(N)N

Origin of Product

United States

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